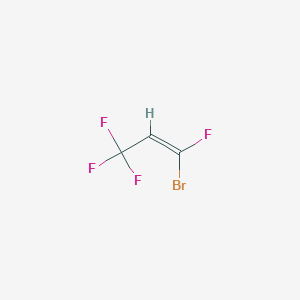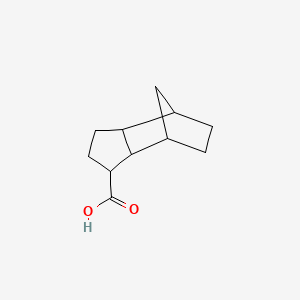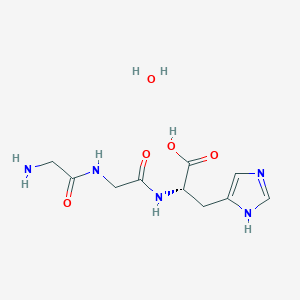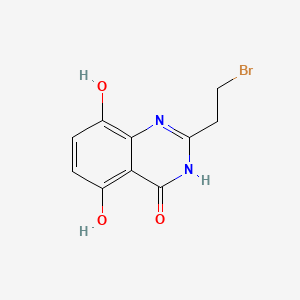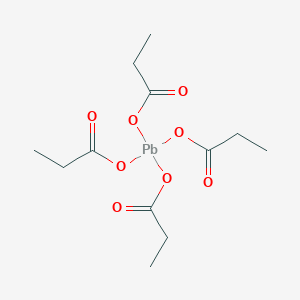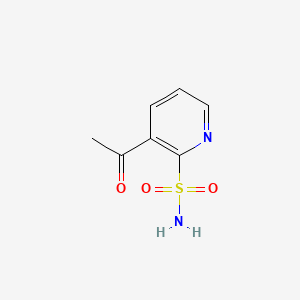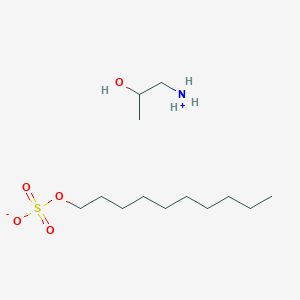
(2-Hydroxypropyl)ammonium decyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxypropyl)ammonium decyl sulfate is a chemical compound with the molecular formula C13H31NO5S. It is also known by its IUPAC name, 2-hydroxypropan-1-aminium dodecyl sulfate . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)ammonium decyl sulfate typically involves the reaction of dodecyl hydrogen sulfate with 1-amino-2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to maintain optimal conditions for maximum yield.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxypropyl)ammonium decyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the sulfate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce a variety of substituted ammonium compounds .
Scientific Research Applications
(2-Hydroxypropyl)ammonium decyl sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies for its ability to interact with cell membranes.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of (2-Hydroxypropyl)ammonium decyl sulfate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxypropyl)ammonium dodecyl sulfate
- (2-Hydroxypropyl)ammonium tetradecyl sulfate
- (2-Hydroxypropyl)ammonium hexadecyl sulfate
Uniqueness
Compared to similar compounds, (2-Hydroxypropyl)ammonium decyl sulfate has a unique balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifier. Its specific molecular structure allows for versatile applications in various fields .
Properties
Molecular Formula |
C13H31NO5S |
|---|---|
Molecular Weight |
313.46 g/mol |
IUPAC Name |
decyl sulfate;2-hydroxypropylazanium |
InChI |
InChI=1S/C10H22O4S.C3H9NO/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;1-3(5)2-4/h2-10H2,1H3,(H,11,12,13);3,5H,2,4H2,1H3 |
InChI Key |
GDYMYAPCYPQZHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].CC(C[NH3+])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


